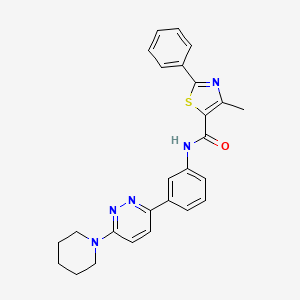
4-methyl-2-phenyl-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-2-phenyl-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C26H25N5OS and its molecular weight is 455.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-methyl-2-phenyl-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of insecticidal applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the thiazole family, characterized by a heterocyclic structure containing sulfur and nitrogen. Its molecular formula is C26H25N5OS, and it has a molecular weight of 455.6 g/mol. The presence of multiple aromatic rings and a carboxamide functional group contributes to its unique chemical properties and biological activities.
Research indicates that this compound primarily acts as an insecticide . Its mode of action involves the activation of ryanodine receptors , which are critical for regulating calcium channels in muscle contraction within insects. By disrupting normal nervous system function, this compound leads to paralysis and death in target pest species, particularly those belonging to the orders Lepidoptera, Coleoptera, and Diptera.
Biological Activity Overview
The compound has shown promising biological activity in various studies:
Case Studies and Research Findings
-
Insecticidal Efficacy
- Studies have demonstrated that this compound effectively targets specific insect pests, leading to significant mortality rates. The compound's ability to activate ryanodine receptors is crucial for its insecticidal action.
- Anticonvulsant Activity
- Anticancer Potential
Comparative Analysis with Related Compounds
The following table summarizes some structurally related compounds and their biological activities:
| Compound Name | Key Features |
|---|---|
| 4-Methyl-2-pyridin-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-YL}phenyl)-1,3-thiazole | Inhibitor of c-Met receptor; potential anticancer activity. |
| 4-Methyl-N-(4-fluorophenyl)-N'-(piperidin-1-YL)thiazole | Exhibits insecticidal properties; targets similar pathways. |
| 4-Amino-N-(pyridin-2-YL)-thiazole | Known for antimicrobial activity; structurally related. |
Propriétés
IUPAC Name |
4-methyl-2-phenyl-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5OS/c1-18-24(33-26(27-18)19-9-4-2-5-10-19)25(32)28-21-12-8-11-20(17-21)22-13-14-23(30-29-22)31-15-6-3-7-16-31/h2,4-5,8-14,17H,3,6-7,15-16H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYLNUNGFFTDFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C4=NN=C(C=C4)N5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














